

# Guidelines for Implementing EO 14028 in a University Research Setting

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Compound of Interest		
Compound Name:	EO 1428	
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Disclaimer: The user request referenced "**EO 1428**." Our research indicates this is likely a typographical error and that the relevant directive is Executive Order 14028: Improving the Nation's Cybersecurity. The following guidelines are based on the principles and requirements of EO 14028, tailored for academic research environments, particularly those involved in sensitive fields such as drug development.

Executive Order 14028, issued on May 12, 2021, aims to strengthen the cybersecurity of the United States by modernizing federal government cybersecurity, enhancing software supply chain security, and improving information sharing about cybersecurity incidents.[1][2][3] While the order is directed at federal agencies, its requirements are expected to extend to entities that receive federal funding, including university research laboratories.[1] For researchers, scientists, and drug development professionals, adherence to the principles of EO 14028 is crucial for protecting intellectual property, ensuring data integrity, and maintaining funding eligibility.

These application notes and protocols provide a framework for implementing the key tenets of EO 14028 within a university research setting.

### **Application Notes**

Note 1: Understanding the Core Principles of EO 14028 in a Research Context



EO 14028 is built on three foundational pillars that are directly applicable to a university research environment:

- Software Supply Chain Security: This involves understanding the components of the software you use, from commercial packages to open-source libraries, to mitigate risks of vulnerabilities.[4][5] For a research lab, this means a greater emphasis on vetting software, understanding its origins, and having a plan for when vulnerabilities are discovered.
- Zero Trust Architecture (ZTA): ZTA is a security model that assumes no user or device is
  trusted by default, and every access request must be verified.[3][4] In a research setting, this
  translates to stricter access controls for sensitive data and instruments, multi-factor
  authentication, and continuous monitoring of network activity.
- Enhanced Information Sharing and Incident Response: The order mandates improved information sharing about cybersecurity threats and incidents.[2][3] For university researchers, this means having clear protocols for reporting suspected incidents to the university's IT security office and potentially to funding agencies.

## Note 2: Secure Software Acquisition and Management in Research

The software used in research, from data analysis packages to instrument control software, is a potential vector for cyberattacks. EO 14028 emphasizes the need for a secure software development lifecycle and transparency in the software supply chain.[4][5] Researchers should:

- Vet all new software: Before installing any new software, a risk assessment should be conducted.
- Request a Software Bill of Materials (SBOM): An SBOM is a list of all the components in a
  piece of software.[6] While not always available, requesting an SBOM from vendors
  encourages transparency.
- Prioritize software from reputable sources: Whenever possible, use software from vendors who can attest to secure development practices.
- Maintain a software inventory: Keep a record of all software used in the lab, including version numbers, to facilitate timely patching of vulnerabilities.



## Note 3: Implementing a "Zero Trust" Framework for Research Data

Research data, especially in drug development, is highly sensitive and valuable. A Zero Trust approach helps protect this data by moving beyond traditional network perimeter defenses. Key principles for a research lab include:

- Micro-segmentation: Isolate sensitive instruments and data storage on separate network segments.
- Strict Access Control: Grant access to data and resources based on the principle of least privilege – users should only have access to what they absolutely need to perform their duties.
- Multi-Factor Authentication (MFA): Require MFA for access to all critical systems, including data repositories, electronic lab notebooks, and high-performance computing clusters.
- Continuous Monitoring: Log and review access to sensitive data to detect anomalous activity.

## Note 4: Incident Response and Reporting for Researchers

In the event of a suspected cybersecurity incident, a swift and coordinated response is critical. Every research lab should have a clear incident response plan that aligns with the university's overall plan. This plan should include:

- Immediate Actions: Steps to take to contain a suspected breach, such as disconnecting a compromised machine from the network.
- Reporting Procedures: Clear instructions on who to contact within the university (e.g., the IT help desk, the Chief Information Security Officer) and what information to provide.
- Data Preservation: Guidance on preserving evidence for a forensic investigation.

### **Protocols**



## Protocol 1: Secure Software Vetting for a Research Laboratory

Objective: To establish a standardized procedure for evaluating and approving new software to minimize cybersecurity risks.

#### Methodology:

- Request Submission: The researcher submits a "New Software Request Form" that details the software's name, vendor, purpose, and the type of data it will interact with.
- Initial Screening: The Lab Manager or a designated IT liaison conducts an initial screening to determine if the software is already approved for use at the university.
- Risk Assessment: If the software is new, a risk assessment is performed using the criteria in Table 1. This includes checking for known vulnerabilities, evaluating the vendor's security posture, and determining the software's access requirements.
- SBOM and Vendor Attestation: For high-risk software, a request for an SBOM and a vendor's attestation of secure development practices should be made.
- Approval/Rejection: Based on the risk assessment, the software is either approved, approved with specific security controls (e.g., must be run on an isolated machine), or rejected.
- Inventory Update: If approved, the software is added to the lab's software inventory.

#### **Protocol 2: Research Data Security**

Objective: To ensure the confidentiality, integrity, and availability of research data through a structured data security protocol.

#### Methodology:

 Data Classification: All research data is classified according to the sensitivity levels defined in Table 2.



- Access Control: Access to data is granted based on the "principle of least privilege" and the data's classification. An access control list is maintained for all sensitive data.
- Encryption: All sensitive data is encrypted, both at rest (on storage media) and in transit (when being transferred over a network), according to the requirements in Table 2.
- Secure Storage: Data is stored on university-approved platforms that meet the security requirements for its classification level. Personal devices and unapproved cloud services are not to be used for storing sensitive research data.
- Data Backup and Recovery: All data is backed up regularly to a secure, off-site location. The backup and recovery process is tested annually.

## Protocol 3: Cybersecurity Incident Reporting for Researchers

Objective: To provide a clear and actionable workflow for researchers to follow in the event of a suspected cybersecurity incident.

#### Methodology:

- Identify the Incident: Recognize the signs of a potential incident, such as unusual system behavior, unauthorized access alerts, or suspected data loss.
- Immediate Containment: If safe to do so, disconnect the affected device from the network to prevent the spread of a potential threat. Do not turn off the device, as this may destroy valuable forensic information.
- Report the Incident: Immediately contact the university's IT Security Office via their designated emergency contact method. Provide the following information:
  - Your name and contact information.
  - The location of the affected device(s).
  - A description of the suspected incident.



- The date and time the incident was discovered.
- Follow Instructions: Follow the guidance provided by the IT Security Office. Do not attempt to investigate or remediate the incident yourself.
- Document Actions: Keep a log of all actions taken from the moment the incident was discovered.

### **Quantitative Data Tables**

Table 1: Software Risk Assessment Matrix



Risk Category	Criteria	Low (1)	Medium (2)	High (3)
Vendor Reputation	Vendor has a public vulnerability disclosure program and a history of timely patching.	Yes	Partially or Unknown	No
Data Access	The software accesses only non-sensitive, public data.	Yes	Accesses personally identifiable information (PII) or internal data.	Accesses sensitive or regulated data (e.g., HIPAA, CUI).
Network Connectivity	The software does not require network access or only connects to trusted internal systems.	Yes	Requires outbound internet access.	Requires inbound internet access or peer- to-peer communication.
Code Transparency	The software is open-source with an active community and recent security audits.	Yes	The software is proprietary, but the vendor provides an SBOM.	The software is proprietary, and no information about its components is available.
Known Vulnerabilities	No known critical vulnerabilities in the current version.	Yes	Non-critical vulnerabilities exist but have patches available.	Critical, unpatched vulnerabilities are known to exist.

Scoring: 5-7 = Low Risk; 8-11 = Medium Risk; 12-15 = High Risk

Table 2: Data Classification and Handling Requirements



Data Classification	Description	Access Control	Encryption at Rest	Encryption in Transit
Public	Data intended for public release.	No restrictions	Optional	Recommended
Internal	Data not intended for public release, but with low sensitivity.	University Login Required	Recommended	Required (TLS 1.2+)
Sensitive	Data that, if disclosed, could cause significant harm (e.g., PII, pre-publication research).	Named User Access, MFA	Required (AES- 256)	Required (TLS 1.2+)
Regulated	Data protected by law or regulation (e.g., HIPAA, CUI, export- controlled).	Strict Least Privilege, MFA, Access Logging	Required (AES- 256, FIPS 140-2 validated)	Required (TLS 1.3, FIPS 140-2 validated)

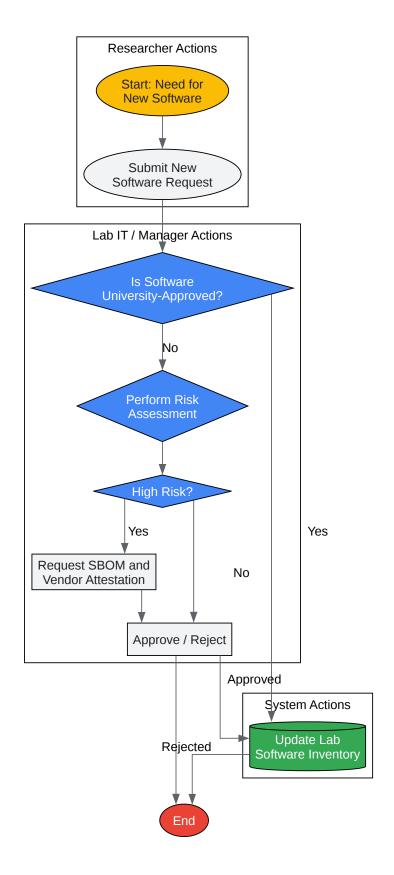
Table 3: Incident Response Timeline



Phase	Action	Target Timeframe
Detection & Reporting	Researcher identifies and reports a suspected incident.	Within 1 hour of discovery
Containment	IT Security isolates the affected systems.	Within 2 hours of report
Eradication	IT Security removes the threat from the environment.	24-72 hours, depending on severity
Recovery	Systems are restored to normal operation.	1-7 days, depending on severity
Post-Incident Review	A review of the incident is conducted to identify lessons learned.	Within 30 days of recovery

### **Visualizations**

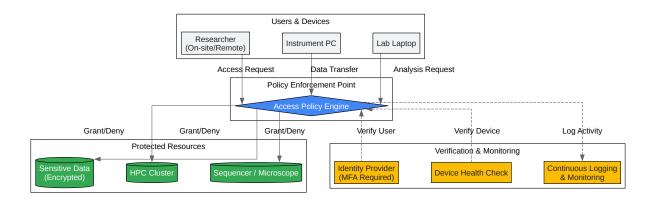




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Caption: Secure Software Vetting Workflow for a Research Lab.

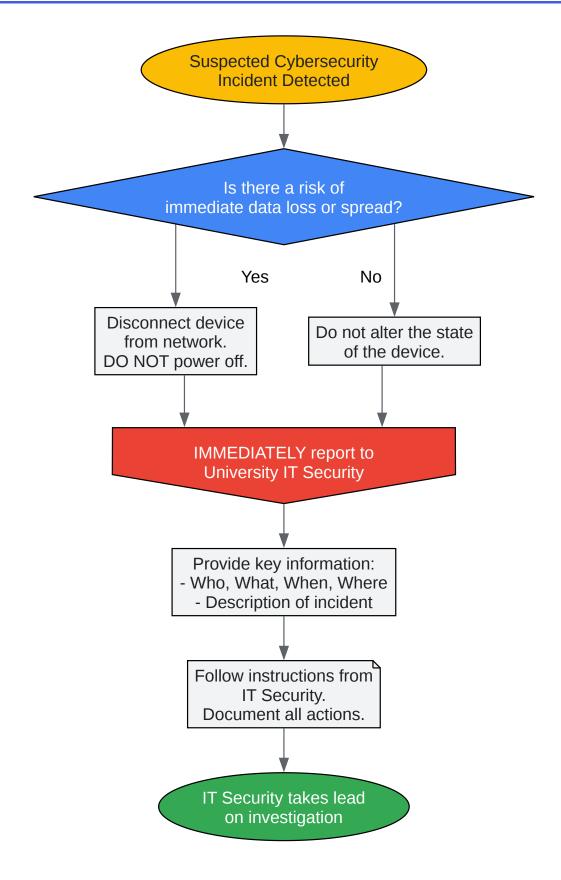




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Caption: Zero Trust Architecture for a Research Lab Environment.





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Caption: Incident Response Decision Tree for Researchers.



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